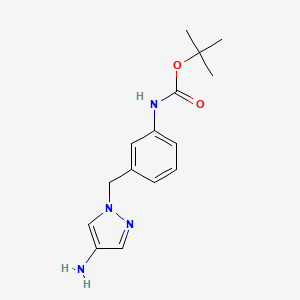

Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate

Description

Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate is a synthetic intermediate featuring a tert-butyl carbamate group linked to a phenyl ring substituted with a 4-amino-1H-pyrazol-1-ylmethyl moiety. This compound is structurally significant in medicinal chemistry, particularly in kinase inhibitor development, due to the pyrazole ring’s ability to engage in hydrogen bonding and metal coordination . Its tert-butyl carbamate group enhances solubility and stability, making it a versatile scaffold for drug discovery.

Properties

Molecular Formula |

C15H20N4O2 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

tert-butyl N-[3-[(4-aminopyrazol-1-yl)methyl]phenyl]carbamate |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13-6-4-5-11(7-13)9-19-10-12(16)8-17-19/h4-8,10H,9,16H2,1-3H3,(H,18,20) |

InChI Key |

WQPLNNCJDJSXPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

Step 1: Formation of the 4-amino-1H-pyrazole intermediate. This is commonly achieved through cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.

Step 2: Attachment of the pyrazolylmethyl group to the meta-position (3-position) of the phenyl ring. This can be done via nucleophilic substitution or cross-coupling reactions, depending on the available functional groups on the phenyl precursor.

Step 3: Protection of the aniline nitrogen with a tert-butyl carbamate group (Boc protection). This step employs tert-butyl carbamate reagents under mild conditions to yield the final protected compound.

Detailed Synthetic Route Example

A representative synthetic route is summarized below:

| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine hydrate + β-diketone or equivalent; reflux in ethanol or suitable solvent | Formation of 4-amino-1H-pyrazole intermediate |

| 2 | Benzylation at 3-position | 3-bromomethylphenylamine or equivalent + pyrazole intermediate; base (e.g., K2CO3), solvent (DMF), 60-80°C | Formation of 3-(pyrazol-1-ylmethyl)phenylamine |

| 3 | Boc protection of aniline group | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (DCM), 0-25°C | Formation of tert-butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate |

This sequence ensures the selective protection of the aniline nitrogen while preserving the pyrazole amino group.

Reaction Conditions and Optimization

Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), ethanol, and acetonitrile, chosen based on solubility and reaction compatibility.

Bases: Triethylamine or potassium carbonate are typically used to neutralize acids formed during the Boc protection step and to facilitate nucleophilic substitutions.

Temperature: Reactions are generally conducted at mild to moderate temperatures (0–80°C) to optimize yield and minimize side reactions.

Purification: Crude products are purified by column chromatography using ethyl acetate/hexane mixtures or recrystallization from suitable solvents.

Alternative Synthetic Approaches

Cross-coupling methods: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to attach the pyrazole ring to the phenyl moiety when halogenated intermediates are available. For example, PdCl2(dffp) catalysis has been reported for related pyrazolo-aryl carbamate syntheses with high yields and selectivity.

Direct amination: In some cases, direct nucleophilic substitution of halomethylphenyl carbamates with pyrazole derivatives under basic conditions offers a streamlined synthesis.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate + β-diketone, reflux, 4–6 hours | Yields vary with diketone type |

| Benzylation step | K2CO3 base, DMF solvent, 60–80°C, 12–24 hours | Requires inert atmosphere to avoid oxidation |

| Boc protection | Boc2O, triethylamine, DCM, 0–25°C, 2–4 hours | High selectivity for aniline nitrogen protection |

| Purification | Silica gel chromatography, EA/hexane (1:2) | Yields typically 70–85% after purification |

| Overall Yield | 50–70% (multi-step) | Dependent on scale and reagent purity |

Research Findings and Notes

The tert-butyl carbamate protecting group is stable under a variety of reaction conditions, allowing further functionalization of the pyrazole ring if needed.

The amino group on the pyrazole ring remains free after Boc protection of the aniline, enabling further derivatization or biological activity studies.

Optimization of reaction times and temperatures can improve yields and reduce side products such as over-alkylation or carbamate hydrolysis.

Industrial scale-up typically involves adapting solvent volumes and reaction vessels, with attention to maintaining inert atmospheres and temperature control for safety and consistency.

Chemical Reactions Analysis

Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate has been studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition: Research indicates that this compound may act as a dual inhibitor of specific enzymes implicated in diseases such as malaria. The inhibition constants (Ki values) for these enzymes are as follows:

| Compound | Ki (µM) for PfA-M1 | Ki (µM) for PfA-M17 |

|---|---|---|

| Tert-butyl carbamate analog 1 | 0.027 | 0.080 |

| Tert-butyl carbamate analog 2 | 0.065 | 0.041 |

These findings highlight the compound's potential as a lead in the development of new anti-malarial drugs.

The compound is also being investigated for its biological activities beyond enzyme inhibition. Its interactions with G protein-coupled receptors (GPCRs) suggest potential applications in treating central nervous system disorders.

- Case Study: A study published in the Neurobiology of Disease explored the development of allosteric modulators targeting GPCRs, indicating that compounds like tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate could lead to novel treatments for CNS disorders .

Material Science

In addition to biological applications, this compound may serve as a building block in the synthesis of more complex organic molecules and materials. Its unique structural features make it suitable for creating specialty chemicals used in various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- Linker Flexibility : The target compound’s methyl-phenyl linker contrasts with aliphatic chains (e.g., pentyl in 41b) or ethers (e.g., ethoxyethyl in 12d). Longer linkers may enhance conformational flexibility but reduce metabolic stability .

- Pyrazole Substitutions: The 4-amino group in the target compound is critical for hydrogen bonding, analogous to hydroxy groups in 10a-d .

- Aromatic vs. Aliphatic Carbamates : Phenethylcarbamate derivatives (11b, 12a) exhibit higher hydrophobicity (HPLC tR = 7.54) compared to aliphatic analogs (tR = 6.83 for 41b), suggesting divergent solubility profiles .

Key Observations :

- Yield Variability : The low yield of 12c (5%) versus 12a (90%) highlights the sensitivity of reactions to substituent steric effects .

- Temperature Dependence : Shorter reaction times at 90°C (41b, 8 h) versus prolonged reflux (12a, 18 h) suggest temperature-dependent reaction kinetics .

- Boc Protection : Use of di-tert-butyl dicarbonate () is a standard method for introducing carbamate groups, though yields depend on nucleophile accessibility .

Analytical and Physicochemical Properties

Table 3: Analytical Data Comparison

*Estimated based on molecular formula C₁₅H₂₁N₃O₂.

Key Observations :

- Mass Spectrometry : Close agreement between calculated and observed [M+H]+ values (e.g., 419.5 vs. 419.8 for 41b) confirms structural integrity .

- NMR Signatures : Distinct tert-butyl signals (~1.2–1.6 ppm) and NH protons (>10 ppm) are consistent across analogs .

- HPLC Retention : Longer tR values correlate with increased hydrophobicity (e.g., 12a vs. 41b), aligning with structural bulkiness .

Biological Activity

Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₅H₂₀N₄O₂

- Molecular Weight : 288.34 g/mol

- CAS Number : 2089649-96-5

Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate exhibits biological activity primarily through its interaction with various biological targets. The presence of the pyrazole moiety is crucial for its pharmacological effects, as pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Potential

Recent studies have indicated that compounds containing pyrazole derivatives can inhibit the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. This interaction is responsible for immune evasion in tumors. By blocking this pathway, Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate could enhance the immune response against cancer cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses. Pyrazole derivatives are often investigated for their ability to inhibit pro-inflammatory cytokines, which play a role in various inflammatory diseases. The specific mechanism involves the modulation of signaling pathways related to inflammation, potentially leading to decreased levels of cytokines such as TNF-alpha and IL-6 .

In Vitro Studies

In vitro studies have demonstrated that Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate exhibits cytotoxicity against various cancer cell lines. For instance, tests on breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound, suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrazole ring can significantly enhance the compound's potency. For example, substituents at specific positions on the pyrazole ring have been correlated with increased inhibitory activity against PD-L1 .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : For example, refluxing tert-butyl carbamate intermediates with pyrazole derivatives in solvents like dichloroethane (e.g., tert-butyl 4-aminophenethylcarbamate reacted with pyrazole precursors under reflux for 18 hours to yield derivatives in ~79% yield) .

- Boc protection : Di-tert-butyl dicarbonate is used to introduce the tert-butoxycarbonyl (Boc) group under aqueous conditions. For instance, N-methylated pyrazole diamines were Boc-protected in water at room temperature, followed by recrystallization .

- Solvent selection : Ethyl acetate/hexane mixtures are effective for recrystallization to achieve high purity (>97%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : NMR (300–400 MHz in CDCl) identifies aromatic protons (δ 7.5–8.8 ppm) and tert-butyl groups (δ 1.3–1.6 ppm). For example, pyrazole ring protons resonate at δ 6.4–8.8 ppm .

- Mass spectrometry : Electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight (e.g., m/z 278 [M+H]) .

- IR spectroscopy : Carbamate C=O stretches appear at ~1700 cm, while NH stretches from pyrazole amines are observed at ~3300 cm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when NMR signals overlap (e.g., distinguishing tert-butyl protons from aliphatic chains) .

- X-ray crystallography : Resolve ambiguities in hydrogen bonding or regiochemistry. For example, graph set analysis of hydrogen bonds (e.g., N–H···O interactions) can validate crystal packing models .

- Variable temperature NMR : Mitigate signal broadening caused by dynamic processes (e.g., rotameric equilibria in carbamate groups) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Stoichiometric control : Use a 1:1 molar ratio of pyrazole precursors to carbamate intermediates to minimize side products .

- Reaction time optimization : Extend reflux durations (e.g., 18–24 hours) to ensure complete Boc protection, as incomplete reactions reduce yields by 10–15% .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to isolate high-purity products (>95%) .

Q. How do substituents on the pyrazole ring influence hydrogen bonding and crystallographic packing?

- Hydrogen bond donors/acceptors : The 4-amino group on pyrazole forms N–H···O bonds with carbamate carbonyls, stabilizing layered crystal structures .

- Steric effects : Bulky substituents (e.g., phenyl groups) disrupt π-π stacking, leading to polymorphic variations. For example, tert-butyl derivatives with trifluoromethyl groups exhibit twisted conformations to minimize steric clashes .

- Graph set analysis : Categorize hydrogen bond motifs (e.g., rings) to predict packing efficiency and solubility .

Q. How can computational methods aid in predicting reactivity or stability of this compound?

- DFT calculations : Model transition states for carbamate formation to predict reaction barriers and regioselectivity .

- Molecular dynamics (MD) simulations : Study solvent effects on crystallization (e.g., ethyl acetate vs. dichloromethane) to optimize recrystallization conditions .

- Docking studies : Explore interactions with biological targets (e.g., kinase inhibitors) if the compound is part of drug discovery pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.